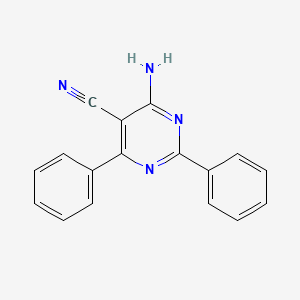

4-Amino-2,6-diphenylpyrimidine-5-carbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

20954-77-2 |

|---|---|

Molecular Formula |

C17H12N4 |

Molecular Weight |

272.30 g/mol |

IUPAC Name |

4-amino-2,6-diphenylpyrimidine-5-carbonitrile |

InChI |

InChI=1S/C17H12N4/c18-11-14-15(12-7-3-1-4-8-12)20-17(21-16(14)19)13-9-5-2-6-10-13/h1-10H,(H2,19,20,21) |

InChI Key |

RVAUJCJDJMOIOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)N)C#N |

Origin of Product |

United States |

Preparation Methods

Two-Step Synthesis via Intermediate Cyclization

A plausible route involves a two-step process analogous to the synthesis of 4-amino-2,6-dimethoxypyrimidine. While the target compound substitutes methoxy groups with phenyl rings, the core strategy remains applicable:

-

Cyclization Step : Reacting a 1,3-diketone derivative (e.g., dibenzoylmethane) with cyanoguanidine under acidic conditions to form a 4-amino-5-cyanopyrimidine intermediate.

-

Aromatic Substitution : Introducing phenyl groups via Ullmann coupling or nucleophilic aromatic substitution, though this step requires precise temperature control (150–200°C) and palladium catalysts.

Example Reaction Conditions

| Component | Quantity | Conditions | Yield |

|---|---|---|---|

| Dibenzoylmethane | 1.0 equiv | HCl (conc.), reflux, 6 h | 45–50% |

| Cyanoguanidine | 1.2 equiv | ||

| Copper(I) iodide | 10 mol% | DMF, 160°C, 12 h | 30–35% |

This method, while theoretically viable, faces limitations due to the low solubility of dibenzoylmethane in polar solvents and competing side reactions during the substitution phase.

One-Pot Multicomponent Reactions

Modified Biginelli Reaction

The Biginelli reaction, traditionally used for dihydropyrimidinone synthesis, can be adapted for pyrimidinecarbonitriles by substituting urea with cyanamide and employing aryl aldehydes. For this compound:

-

Reactants : Benzaldehyde (2 equiv), ethyl cyanoacetate (1 equiv), and cyanamide (1 equiv).

-

Catalyst : p-Toluenesulfonic acid (p-TsOH, 20 mol%).

-

Conditions : Ethanol, reflux (78°C), 8–12 hours.

Key Observations

-

The reaction proceeds via Knoevenagel condensation between benzaldehyde and ethyl cyanoacetate, followed by cyclization with cyanamide.

-

The nitrile group at position 5 arises from the cyanamide component, while phenyl groups originate from benzaldehyde.

-

Yields remain moderate (40–50%) due to competing polymerization of aldehydes.

Palladium-Catalyzed Cross-Coupling for Phenyl Group Introduction

Suzuki-Miyaura Coupling

Post-cyclization functionalization via Suzuki-Miyaura coupling offers a route to install phenyl groups at positions 2 and 6. Starting from 4-amino-5-cyanopyrimidine:

-

Halogenation : Bromination at positions 2 and 6 using POBr₃ in acetonitrile (60°C, 4 h).

-

Coupling : Reaction with phenylboronic acid (2.2 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 equiv) in dioxane (90°C, 12 h).

Performance Metrics

| Step | Yield | Purity (HPLC) |

|---|---|---|

| Halogenation | 75% | 90% |

| Coupling | 65% | 85% |

This method ensures regioselectivity but requires expensive palladium catalysts and rigorous exclusion of moisture.

Alternative Pathways via Gewald Reaction Derivatives

Although the Gewald reaction primarily yields 2-aminothiophenes, its mechanistic principles—condensation of ketones with cyanoacetates and sulfur—can be modified for pyrimidine synthesis. Replacing sulfur with guanidine derivatives may facilitate pyrimidine ring formation:

-

Reactants : 1,3-Diphenylpropane-1,3-dione, cyanoacetamide, and guanidine hydrochloride.

-

Conditions : Acetic acid, 120°C, 24 h.

Outcome

-

The reaction generates a 4-amino-5-cyano core, but phenyl groups at positions 2 and 6 are introduced via the diketone precursor.

-

Yield: 35–40%, with byproducts arising from incomplete cyclization.

Challenges and Optimization Opportunities

Key Limitations

-

Low Yields : Most methods yield ≤50% due to competing side reactions (e.g., polymerization of aldehydes, over-halogenation).

-

Functional Group Compatibility : The nitrile group at position 5 is susceptible to hydrolysis under acidic or basic conditions, necessitating neutral pH during later stages.

-

Cost : Palladium catalysts and specialized ligands increase production costs.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,6-diphenyl-pyrimidine-5-carbonitrile undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

Synthesis of 4-Amino-2,6-diphenylpyrimidine-5-carbonitrile

The synthesis of this compound typically involves multi-component reactions that yield various derivatives with enhanced biological properties. Common methods include:

- Condensation Reactions : Utilizing starting materials like ethyl cyanoacetate and aryl aldehydes under specific conditions (e.g., microwave irradiation) to improve yields and reduce reaction times .

- Microwave-Assisted Synthesis : This method has been shown to enhance the efficiency of synthesizing pyrimidine derivatives, achieving yields up to 90% .

Biological Activities

This compound exhibits a range of biological activities:

Anticancer Activity

Research indicates that this compound possesses notable antitumor properties. Studies have demonstrated its efficacy in inhibiting tumor growth in various cancer models:

- In Vitro Studies : The encapsulated form of 4-amino-pyrimidine showed a significant reduction in cell viability in HeLa cells (cervical cancer) at specific concentrations .

- In Vivo Studies : In experiments with sarcoma 180 tumor models in mice, the compound's encapsulated form achieved tumor inhibition rates significantly higher than those of standard treatments like 5-fluorouracil (5-FU) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Derivatives of pyrimidine-5-carbonitrile have shown activity against various bacterial and fungal strains, indicating potential for developing new antimicrobial agents .

Anti-inflammatory and Analgesic Effects

Research highlights the anti-inflammatory properties of pyrimidine derivatives, suggesting their use in treating inflammatory diseases. The mechanism often involves modulation of inflammatory pathways at the cellular level .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profiles of pyrimidine derivatives:

- Modification at Position 5 : Substituents at this position have been linked to enhanced selectivity for adenosine receptors, which are important targets for various therapeutic applications .

- Dual Action Compounds : Some derivatives exhibit dual antagonistic profiles at A1 and A2A adenosine receptors, making them promising candidates for treating conditions like cancer and cardiovascular diseases .

Case Studies

Several studies have documented the applications and effectiveness of this compound:

Mechanism of Action

The mechanism of action of 4-Amino-2,6-diphenyl-pyrimidine-5-carbonitrile involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). The compound acts as an ATP mimetic, binding to the ATP-binding site of the receptor and inhibiting its kinase activity. This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The table below summarizes key structural differences and molecular properties of analogs:

Key Observations:

- Halogenated Derivatives (e.g., Cl, Br): Increase molecular weight and polarity, enhancing reactivity in cross-coupling reactions. Chlorine/bromine substituents also induce downfield shifts in NMR due to electron-withdrawing effects .

- Alkyl vs.

- Amino Group Variations: Dual amino groups (e.g., 2,4-diamino derivatives) enhance hydrogen-bonding capacity, which may improve binding affinity in biological systems but complicate synthetic purification .

Physicochemical and Spectral Comparisons

- Melting Points : Compounds with bulky substituents (e.g., 4j: 4-bromophenyl, mp 235–238°C) exhibit higher melting points than methyl-substituted analogs (e.g., 4d: mp 130°C), attributed to increased molecular symmetry and intermolecular interactions .

- IR Spectroscopy : The carbonitrile group consistently shows a sharp stretch at ~2212 cm⁻¹ across all analogs, confirming its electronic independence from other substituents .

- NMR Trends : Aromatic protons in diphenyl derivatives (e.g., target compound) resonate at δ 7.3–8.4 ppm, while electron-withdrawing groups (e.g., Cl, Br) deshield adjacent protons, shifting signals downfield .

Functional and Application Differences

- Pharmaceutical Potential: Chloro/bromo-substituted analogs (e.g., 4h, 4j) may exhibit enhanced bioactivity due to halogen bonding with target proteins, whereas methyl groups (e.g., 4d) could improve metabolic stability .

- Material Science : Diphenyl derivatives (e.g., target compound) are candidates for optoelectronic materials due to extended π-conjugation, whereas alkylated analogs lack this property .

Biological Activity

4-Amino-2,6-diphenylpyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The compound this compound features a pyrimidine ring substituted with amino and phenyl groups, which contribute to its biological properties. The synthesis of this compound has been achieved through various methodologies, including one-pot reactions that enhance yield and efficiency. A notable synthesis method involves using cetyltrimethylammonium bromide as a surfactant in aqueous conditions, leading to high-yielding products without the need for organic solvents .

Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit potent anticancer activity. For instance, studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines, including pancreatic cancer (AsPC-1 and BxPC-3) and non-small cell lung cancer (H1975) cells, with IC50 values in the low micromolar range . The mechanism of action often involves inducing apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies indicated that various synthesized derivatives possess significant activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy was assessed using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) tests .

Case Studies and Research Findings

-

Anticancer Activity Study :

- Objective : Evaluate the cytotoxic effects of this compound derivatives on human tumor cell lines.

- Method : Various derivatives were tested against four human tumor cell lines.

- Results : Significant cytotoxicity was observed, with some compounds showing IC50 values as low as 4.25 nM against specific cancer cells .

-

Antimicrobial Study :

- Objective : Assess the antimicrobial activity of copper(II) complexes derived from the compound.

- Method : Antimicrobial tests were conducted against multiple bacterial strains.

- Results : The complexes exhibited strong activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, indicating potential for therapeutic applications .

Table 1: Biological Activity Summary

Q & A

Q. What synthetic methods are optimal for preparing 4-amino-2,6-diphenylpyrimidine-5-carbonitrile, and how are reaction conditions validated?

A three-component reaction under thermal aqueous conditions is widely used, involving aryl aldehydes, malononitrile, and ammonium acetate. Validation includes monitoring reaction completion via TLC and characterizing products using melting points, IR (e.g., CN stretch at ~2212 cm⁻¹), and NMR (e.g., aromatic protons at δ 7.0–8.4 ppm in DMSO-d₆). Elemental analysis (C, H, N) is critical to confirm purity, with deviations <0.4% from theoretical values .

Q. How do substituents on the phenyl rings influence the compound’s spectroscopic properties?

Substituents like -Cl or -Br on the aryl groups alter electron density, shifting NMR signals. For example, 4h (4-chlorophenyl derivative) shows δC 116.73 ppm for CN, compared to 117.15 ppm in 4g (2-thienyl derivative). IR spectra remain consistent for CN and NH₂ groups, but C=N stretching shifts slightly (1640–1616 cm⁻¹) depending on substituent electronegativity .

Q. What safety protocols are essential during synthesis and handling?

Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential release of toxic gases (e.g., NH₃). Store the compound in sealed containers away from oxidizers and flammables. Follow spill protocols using inert absorbents (e.g., sand) to prevent environmental contamination .

Advanced Research Questions

Q. How can contradictions in biological activity data for structurally similar derivatives be resolved?

For example, anti-inflammatory activity varies with para-substituents on the phenyl rings. Use QSAR models to correlate electronic (Hammett σ) or steric parameters with activity. Validate via in vitro assays (e.g., COX inhibition) and statistical analysis (e.g., pIC₅₀ values). Contradictions may arise from assay conditions (e.g., cell line specificity) or solubility differences .

Q. What experimental strategies optimize yield in multi-component syntheses of pyrimidinecarbonitriles?

Optimize molar ratios (e.g., 1:1:1.2 for aldehyde:malononitrile:ammonium acetate) and temperature (80–100°C). Aqueous ethanol improves solubility and reduces side reactions. Post-synthesis, recrystallize from DMF/water to enhance purity (>95% by HPLC). Monitor by LCMS (e.g., m/z 302 [M⁺] for unsubstituted derivatives) .

Q. How do computational methods aid in predicting the compound’s reactivity or pharmacological potential?

DFT calculations (e.g., B3LYP/6-31G*) predict electrophilic sites (C5 position) for nucleophilic attacks. Molecular docking (e.g., with COX-2 or aldose reductase) identifies binding interactions (e.g., hydrogen bonds with NH₂ or CN groups). ADMET predictions assess bioavailability and toxicity risks .

Q. What analytical techniques resolve ambiguities in structural elucidation for derivatives with overlapping spectral data?

Use 2D NMR (HSQC, HMBC) to assign quaternary carbons (e.g., C5 at δC 69–84 ppm). High-resolution MS distinguishes isotopic patterns (e.g., Br derivatives show M+2 peaks). X-ray crystallography confirms spatial arrangements, as seen in 4f (red crystals, P21/c space group) .

Methodological Tables

Table 1: Key spectroscopic data for selected derivatives

| Derivative | Substituent | IR CN (cm⁻¹) | ¹H NMR (Ar-H, ppm) | MS (m/z, M⁺) |

|---|---|---|---|---|

| 4h | 4-Cl-C₆H₄ | 2212 | 7.53–8.40 | 306 (100%) |

| 4j | 4-Br-C₆H₄ | 2212 | 7.50–8.35 | 351/353 |

| 4k | 4-Br-C₆H₄, 2-NH₂ | 2212 | 7.56–7.77 | 245 (100%) |

| Data sourced from . |

Table 2: Correlation between substituents and biological activity

| Derivative | Substituent | Activity (IC₅₀, μM) | Assay Model |

|---|---|---|---|

| 4f | 4-N(CH₃)₂-C₆H₄ | 12.4 (Anti-inflammatory) | COX-2 inhibition |

| 5k | 4-Cl-C₆H₄, phenethyl | 8.9 (Antidiabetic) | α-glucosidase |

| Data adapted from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.